Cas no 1173022-93-9 (2-Methylbutyl acetate;pentyl acetate)

2-Methylbutyl acetate;pentyl acetate 化学的及び物理的性質
名前と識別子
-
- AMyl acetate, Mixture of isoMers
- 2-methylbutyl acetate,pentyl acetate
- 2-Methylbutyl acetate--pentyl acetate (1/1)
- 2-Methylbutyl acetate;pentyl acetate
- 1173022-93-9
- DTXSID50583454
- 2-methylbutyl acetate; pentyl acetate
-
- MDL: MFCD09039269
- インチ: 1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3
- InChIKey: LSUIXWQPOJYELL-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CC(C)CC.O(C(C)=O)CCCCC
計算された属性
- 精确分子量: 260.19875937g/mol
- 同位素质量: 260.19875937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 9
- 複雑さ: 168
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 密度みつど: 0.876 g/mL at 25 °C
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- Refractive Index: n20/D 1.402
2-Methylbutyl acetate;pentyl acetate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:UN1104 - class 3 - PG 3 - Amyl acetates
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: 16-26-36/37/39
-
危険物標識:
2-Methylbutyl acetate;pentyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S240278-1l |
Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |
1173022-93-9 | 99% | 1l |
RMB 584.66 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-2.5L |
2-Methylbutyl acetate;pentyl acetate |
1173022-93-9 | 99% | 2.5l |
¥1867.65 | 2023-12-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-1L |
2-Methylbutyl acetate;pentyl acetate |
1173022-93-9 | 99% | 1l |
¥859.24 | 2023-12-09 | |
Cooke Chemical | S240278-2.5l |
Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |
1173022-93-9 | 99% | 2.5l |
RMB 1389.92 | 2025-02-21 |
2-Methylbutyl acetate;pentyl acetate 関連文献
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Hui Zhang,Mei Liu,Tian Zhou,Bin Dong,Christopher Y. Li Nanoscale 2015 7 11033
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Hassiba Chahdoura,Jo?o C. M. Barreira,Virginia Fernández-Ruiz,Patricia Morales,Ricardo C. Calhelha,Guido Flamini,Marina Sokovi?,Isabel C. F. R. Ferreira,Lotfi Achour Food Funct. 2016 7 1458
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Anthony M. Carestia,Davide Ravelli,Erik J. Alexanian Chem. Sci. 2018 9 5360
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Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081
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Mei Liu,Limei Liu,Wenlong Gao,Miaoda Su,Ya Ge,Lili Shi,Hui Zhang,Bin Dong,Christopher Y. Li Nanoscale 2015 7 4949
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H. Jackson,D. S. Phillips Analyst 1962 87 712
-
7. 1030. Relation between molecular structure and hydrogen bonding of aliphatic alcohols and aliphatic esters as determined by infrared spectroscopyA. S. Rosenberg,H. F. Smith J. Chem. Soc. 1963 5395
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Filippo Campana,Choongik Kim,Assunta Marrocchi,Luigi Vaccaro J. Mater. Chem. C 2020 8 15027
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N. Garg,R. Tona,P. Martin,P. M. Martin-Soladana,G. Ward,N. Douillet,D. Lai Lab Chip 2020 20 1815
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10. 56. Gas-phase eliminations. Part III. The pyrolysis of some secondary and tertiary alkyl acetatesE. U. Emovon,Allan Maccoll J. Chem. Soc. 1962 335
2-Methylbutyl acetate;pentyl acetateに関する追加情報
2-Methylbutyl Acetate and Pentyl Acetate: A Comprehensive Overview
2-Methylbutyl Acetate, also known as Pentyl Acetate, is a versatile organic compound with the CAS number 11730-22-9. This compound belongs to the ester family and is widely recognized for its pleasant fragrance, making it a popular ingredient in various industries. The chemical formula of this compound is C8H16O2, and it exists as a colorless liquid with a characteristic fruity aroma. Its molecular weight is approximately 144.21 g/mol, and it has a boiling point of around 145°C at standard atmospheric pressure.
The synthesis of 2-Methylbutyl Acetate typically involves the reaction of acetic acid with 2-methylbutanol in the presence of an acid catalyst, such as sulfuric acid. This esterification process is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the acid, leading to the formation of the ester and water as a byproduct. The reaction can be optimized by using appropriate molar ratios, reaction temperatures, and catalysts to achieve high yields and purity.
One of the most notable applications of Pentyl Acetate is in the fragrance industry. Its sweet, fruity odor makes it an ideal component in perfumes, colognes, and other personal care products. Additionally, it finds extensive use in flavoring agents for food and beverages, where its pleasant taste profile enhances the sensory experience. Beyond these consumer applications, 2-Methylbutyl Acetate is also employed as a solvent in various industrial processes due to its excellent solvating properties and low toxicity.
Recent advancements in green chemistry have led to innovative methods for synthesizing Pentyl Acetate. Researchers have explored enzymatic catalysis as an eco-friendly alternative to traditional acid-catalyzed esterification. For instance, lipase enzymes have been used to facilitate the reaction between acetic acid and 2-methylbutanol under mild conditions, resulting in higher yields and reduced environmental impact. Such approaches align with the growing demand for sustainable chemical processes in the modern era.
In terms of safety and handling, 2-Methylbutyl Acetate is generally considered non-toxic but should be handled with care due to its flammability. Proper ventilation is essential when working with this compound to avoid inhalation hazards. Storage should be in tightly sealed containers away from heat sources and incompatible materials.
The demand for Pentyl Acetate continues to grow across various sectors, driven by its unique properties and versatility. As industries increasingly prioritize sustainability, further research into efficient synthesis methods and expanded applications will undoubtedly shape the future of this compound in global markets.
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